molecular formula C17H12ClFN4O2S2 B2743424 3-chloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392297-56-2

3-chloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2743424
CAS RN: 392297-56-2
M. Wt: 422.88
InChI Key: RSRFKFYGMNJZOS-UHFFFAOYSA-N
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Description

3-chloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H12ClFN4O2S2 and its molecular weight is 422.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Synthetic Approaches

The synthesis of compounds involving fluorine, such as "3-chloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide," has been explored due to the biological relevance of fluorine-containing pharmacophores. Fluorine atoms are known to significantly influence the bioactivity of molecules. For instance, the synthesis of new fluorine-containing thiadiazolotriazinones has demonstrated potential antibacterial properties, highlighting the role of fluorophenyl groups in enhancing biological activity (Holla, Bhat, & Shetty, 2003).

Anticancer Properties

Research has shown that molecules containing the 1,3,4-thiadiazole scaffold, similar to the compound of interest, exhibit promising anticancer activity. A study on novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups coupled through appropriate pharmacophores reported significant in vitro anticancer activity against various human cancer cell lines, demonstrating the potential of such molecules in cancer treatment (Tiwari et al., 2017).

Antimicrobial and Antiallergy Activities

Antimicrobial Activity

The compound's scaffold, particularly the 1,3,4-thiadiazole moiety, has been associated with antimicrobial properties. Studies on related molecules have shown good to moderate antimicrobial activity against various microorganisms, underscoring the potential of these compounds in addressing antibiotic resistance (Abdellatif et al., 2013).

Antiallergy Properties

N-(4-substituted-thiazolyl)oxamic acid derivatives, which share structural similarities with the compound , have been synthesized and tested for antiallergy activity, showing significant potency in rat models. This suggests that modifications of the thiadiazole and benzamide components could yield potent antiallergy agents (Hargrave, Hess, & Oliver, 1983).

properties

IUPAC Name

3-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN4O2S2/c18-11-3-1-2-10(8-11)15(25)21-16-22-23-17(27-16)26-9-14(24)20-13-6-4-12(19)5-7-13/h1-8H,9H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRFKFYGMNJZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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